molecular formula C53H84NO14P B1684004 雷达福林 CAS No. 572924-54-0

雷达福林

货号: B1684004
CAS 编号: 572924-54-0
分子量: 990.2 g/mol
InChI 键: BUROJSBIWGDYCN-VUDSBINYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Ridaforolimus has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

作用机制

Target of Action

Ridaforolimus, also known as AP23573 and MK-8669 , is a targeted and small-molecule inhibitor of the protein mTOR . mTOR is a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation . It acts as a central regulator of cell growth and division, integrating signals from proteins such as PI3K, AKT, and PTEN, which are known to be important to malignancy .

Mode of Action

Ridaforolimus inhibits the mammalian target of rapamycin (mTOR), thereby interfering with cell growth, division, metabolism, and angiogenesis . This inhibition creates a starvation-like effect in cancer cells . The compound exhibits a predominantly cytostatic mode of action .

Biochemical Pathways

Ridaforolimus affects the mTOR pathway, which is hyperactivated through oncogenic transformation in many human malignancies . mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways, which cancer cells need to proliferate . The mTOR pathway’s activity is mediated through mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Pharmacokinetics

It is known that ridaforolimus has improved aqueous solubility, stability, and affinity compared to rapamycin .

Result of Action

The administration of Ridaforolimus to tumor cells in vitro results in dose-dependent inhibition of mTOR activity with concomitant effects on cell growth and division . It also has potent inhibitory effects on vascular endothelial growth factor secretion, endothelial cell growth, and glucose metabolism .

Action Environment

The action of Ridaforolimus is influenced by environmental conditions as mTOR functions as a sensor of nutrient, mitogen, and energy levels . .

安全和危害

Ridaforolimus is classified as having specific target organ toxicity through repeated exposure, and it is hazardous to the aquatic environment . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

未来方向

Ridaforolimus has shown promise in clinical trials for treating various tumors, including endometrial cancer, ovarian cancer, prostate cancer, breast cancer, renal cell carcinoma, and other solid tumors . Future research could involve a comparative investigation into the respective roles of Ridaforolimus and Rapamycin in cancer treatment .

准备方法

Ridaforolimus is a novel non-prodrug analogue of rapamycin. The synthetic route typically involves the use of computer-aided drug design (CADD) to identify the ideal location for chemical modification, strategically distant from the binding sites of FKBP12 and mTOR . Industrial production methods for ridaforolimus are not extensively detailed in public literature, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield.

化学反应分析

Ridaforolimus undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of ridaforolimus with modified functional groups.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ridaforolimus involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethanone", "2-aminoethanol", "acetic anhydride", "triethylamine", "sodium hydroxide", "sodium borohydride", "methyl tert-butyl ether", "methanol", "water" ], "Reaction": [ "Step 1: 4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethanone is reacted with 2-aminoethanol in the presence of acetic anhydride and triethylamine to form 4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethyl acetate.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form 4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethanol.", "Step 3: The product from step 2 is then reacted with sodium borohydride in the presence of methanol to form 4-bromo-2-chloro-1-(4-((dimethylamino)methyl)phenyl)ethanol hydrochloride.", "Step 4: The product from step 3 is then treated with methyl tert-butyl ether to form Ridaforolimus as a white solid." ] }

Deforolimus inhibits the mammalian target of rapamycin (mTOR), a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation. mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways which cancer cells need to proliferate.

CAS 编号

572924-54-0

分子式

C53H84NO14P

分子量

990.2 g/mol

IUPAC 名称

(1R)-12-[1-(4-dimethylphosphoryloxy-3-methoxycyclohexyl)propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1

InChI 键

BUROJSBIWGDYCN-VUDSBINYSA-N

手性 SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

规范 SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

外观

Solid powder

572924-54-0

Pictograms

Health Hazard; Environmental Hazard

纯度

>97% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

soluble in DMSO, not soluble in water.

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AP23573;  AP 23573;  AP-23573;  MK8669;  MK 8669;  MK-8669;  Deforolimus, Ridaforolimus

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ridaforolimus
Reactant of Route 2
Ridaforolimus
Reactant of Route 3
Ridaforolimus
Reactant of Route 4
Ridaforolimus
Reactant of Route 5
Ridaforolimus
Reactant of Route 6
Ridaforolimus
Customer
Q & A

A: Ridaforolimus (Deforolimus), a non-prodrug rapamycin analog, selectively inhibits the mammalian target of rapamycin (mTOR). [, , , ]

A: Ridaforolimus (Deforolimus) binds to the FKBP12 protein, forming a complex that interacts with and inhibits the kinase activity of mTOR complex 1 (mTORC1). [, ]

A: Inhibiting mTORC1 leads to a decrease in the phosphorylation of downstream targets, including 4E-BP1 and S6K1, ultimately impacting cell growth, proliferation, angiogenesis, and metabolism. [, , , ]

ANone: The molecular formula of Ridaforolimus (Deforolimus) is C₅₁H₈₁NO₁₄, and its molecular weight is 932.17 g/mol.

A: Ridaforolimus (Deforolimus) exhibits improved stability compared to rapamycin, but specific data on its stability under various conditions would require further investigation and consultation of drug product information. []

ANone: Ridaforolimus (Deforolimus) is a kinase inhibitor and does not exhibit catalytic properties itself. It acts by binding to mTOR and blocking its kinase activity.

A: Research highlights the development of a DSPE-PEG2000 micellar formulation of Ridaforolimus (Deforolimus) that significantly enhances its solubility and half-life in rats, suggesting improved bioavailability. []

ANone: The provided research focuses primarily on the clinical aspects of Ridaforolimus (Deforolimus). Information regarding SHE regulations would need to be obtained from relevant regulatory agencies and drug safety data sheets.

A: Ridaforolimus (Deforolimus) exhibits non-linear pharmacokinetics. Oral bioavailability data is available, but specific details on absorption would require further investigation. []

ANone: Specific details on the distribution of Ridaforolimus (Deforolimus) are not provided in the research.

A: Similar to sirolimus, Ridaforolimus (Deforolimus) is primarily metabolized by the CYP3A4 enzyme. []

ANone: Specific details on the elimination pathways of Ridaforolimus (Deforolimus) are not outlined in the provided research.

A: The half-life of Ridaforolimus (Deforolimus) is prolonged, ranging from 30 to 60 hours depending on the dosage and formulation. [, ]

A: Decreased phosphorylation of 4E-BP1 in peripheral blood mononuclear cells (PBMCs) and skin biopsies serves as a pharmacodynamic marker of mTOR inhibition. [, , , ]

A: Ridaforolimus (Deforolimus) demonstrated potent antiproliferative effects in various cancer cell lines, including sarcoma, endometrial, breast, and prostate cancer cells. [, , , , , , ]

A: Ridaforolimus (Deforolimus) demonstrated significant antitumor activity in xenograft models of sarcoma, endometrial, and prostate cancers. [, , , ]

A: Numerous clinical trials, including Phase I, II, and III studies, have investigated Ridaforolimus (Deforolimus) in patients with various cancers, notably sarcomas, endometrial cancer, and breast cancer. [, , , , , , , , , , , , ]

A: Resistance mechanisms to Ridaforolimus (Deforolimus) are not fully elucidated, but research suggests that activation of the Akt pathway, potentially through feedback loops, may contribute to resistance. [, ]

A: While specific cross-resistance patterns are not discussed, research indicates that combining Ridaforolimus (Deforolimus) with other targeted therapies, such as Akt inhibitors or anti-IGF1R antibodies, might overcome resistance mechanisms. [, , ]

A: The development of the DSPE-PEG2000 micellar formulation aims to improve drug delivery and bioavailability of Ridaforolimus (Deforolimus). []

A: Research suggests that patients with PTEN-deficient tumors or those exhibiting high Ki67 index and low RAS gene signature might be more sensitive to Ridaforolimus (Deforolimus) treatment. [, , ]

A: Decreased phosphorylation of 4E-BP1 in PBMCs and tumor tissue can be used to monitor mTOR inhibition and treatment response. [, , , ]

ANone: Specific details regarding the analytical methods used to quantify Ridaforolimus (Deforolimus) are not provided in the research.

ANone: The provided research focuses primarily on the pharmacological and clinical aspects of Ridaforolimus (Deforolimus). Information regarding environmental impact, dissolution properties, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications would require further investigation and consultation of specialized resources.

A: Research on Ridaforolimus (Deforolimus) has advanced the understanding of mTOR signaling in cancer and contributed to the development of novel therapeutic strategies for sarcomas, endometrial cancer, and other malignancies. [, , , ]

A: Beyond oncology, research on Ridaforolimus (Deforolimus) and its interactions with the mTOR pathway may have implications for other areas like immunology, metabolism, and aging. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。